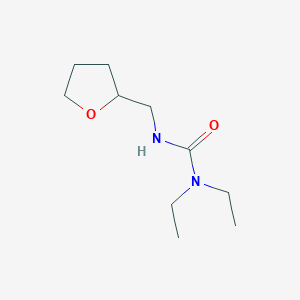![molecular formula C15H10ClN3O2 B4235698 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4235698.png)
3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
描述
3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is a chemical compound that belongs to the class of benzotriazinones. It is also known as PK11195 and is widely used in scientific research for its various applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it useful in various biochemical and physiological studies.
作用机制
The exact mechanism of action of 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is not fully understood. However, it is known to bind to the PBR, which is involved in the regulation of various cellular processes. The binding of PK11195 to the PBR has been shown to modulate the activity of several enzymes, including adenylate cyclase, protein kinase A, and protein kinase C. This modulation can lead to changes in the intracellular signaling pathways, resulting in various physiological effects.
Biochemical and Physiological Effects:
The binding of 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one to the PBR has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including adenylate cyclase, protein kinase A, and protein kinase C. This modulation can lead to changes in the intracellular signaling pathways, resulting in various physiological effects, such as the regulation of apoptosis, inflammation, and oxidative stress.
实验室实验的优点和局限性
3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one has several advantages for lab experiments. It is a specific ligand for the PBR, making it useful in the study of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. It is also a well-studied compound, with many scientific publications available on its synthesis, mechanism of action, and physiological effects.
However, there are also limitations to the use of this compound in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of PK11195 is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
未来方向
There are several future directions for the study of 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one. One area of research is the development of more potent and selective ligands for the PBR. This could lead to the development of new drugs for the treatment of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Another area of research is the study of the physiological effects of PK11195 in different cell types and tissues. This could lead to a better understanding of the role of the PBR in various physiological processes and could help to identify new therapeutic targets for the treatment of diseases.
Conclusion:
In conclusion, 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is a well-studied compound that has many scientific research applications. Its unique mechanism of action and physiological effects make it useful in the study of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases. While there are limitations to the use of this compound in lab experiments, there are also many future directions for the study of PK11195, including the development of more potent and selective ligands for the PBR and the study of the physiological effects of this compound in different cell types and tissues.
科学研究应用
3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one has a wide range of scientific research applications. It is commonly used as a ligand for the peripheral benzodiazepine receptor (PBR), which is found in the outer mitochondrial membrane of various cells. This receptor is involved in many physiological processes, including apoptosis, inflammation, and oxidative stress. The binding of PK11195 to the PBR has been shown to modulate these processes, making it useful in the study of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
属性
IUPAC Name |
3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-7-3-1-5-10(12)14(20)9-19-15(21)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCTYZWGKIPTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4235616.png)

![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4235632.png)
![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4235649.png)
![N-(2-chlorophenyl)-2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4235663.png)

![1-[3-(4-nitrophenoxy)benzoyl]piperidine](/img/structure/B4235675.png)
![ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate acetate](/img/structure/B4235682.png)
![ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate](/img/structure/B4235684.png)
![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4235701.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4235711.png)
